2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline
CAS No.: 50930-12-6
Cat. No.: VC17303439
Molecular Formula: C18H13N3OS
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50930-12-6 |
|---|---|
| Molecular Formula | C18H13N3OS |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 2-amino-5-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C18H13N3OS/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22) |
| Standard InChI Key | IZPDGQDHNDZSBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=O)NC(=N4)N |
Introduction
Chemical Characteristics and Structural Analysis
2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline (molecular formula: , molecular weight: 319.38 g/mol) belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. The compound’s substitutions at positions 2, 4, and 5 introduce polar and hydrophobic functionalities, influencing its solubility, stability, and receptor-binding affinity.
Molecular Architecture
The quinazoline core provides a planar aromatic system conducive to π-π stacking interactions with biological targets. The 2-amino group enhances hydrogen-bonding capacity, while the 4-hydroxyl group contributes to acidity () and metal chelation potential. The 5-[2-naphthylthio] substituent introduces steric bulk and lipophilicity, likely improving membrane permeability and target selectivity .
Physicochemical Properties
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Lipophilicity: The naphthylthio group elevates the logP value (predicted: ~4.15), favoring passive diffusion across biological membranes .
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Solubility: Limited aqueous solubility due to aromaticity, but protonation of the amino group under acidic conditions may enhance solubility.
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Thermal Stability: Quinazoline derivatives generally exhibit melting points above 200°C, though specific data for this compound require experimental validation .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.38 g/mol |
| logP | 4.15 (estimated) |
| Hydrogen Bond Donors | 3 (NH₂, OH) |
| Hydrogen Bond Acceptors | 4 (N, O, S) |
Synthetic Methodologies
The synthesis of 2-amino-4-hydroxy-5-[2-naphthylthio]quinazoline can be approached through modifications of established quinazoline synthetic routes, leveraging intermediates such as anthranilic acids or isatoic anhydrides .
Niementowski’s Synthesis Adaptation
A plausible route involves reacting 5-thio-substituted anthranilic acid with formamide under elevated temperatures (125–130°C) to form the quinazoline core. Subsequent functionalization steps introduce the amino and hydroxyl groups .
Example Pathway:
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Synthesis of 5-[2-naphthylthio]anthranilic acid:
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React 2-naphthalenethiol with 5-nitroanthranilic acid via nucleophilic aromatic substitution.
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Reduce the nitro group to an amine using catalytic hydrogenation.
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Cyclization:
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Heat the anthranilic acid derivative with formamide to yield 4-hydroxyquinazoline.
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Amination:
Alternative Route via Isatoic Anhydride
Isatoic anhydride serves as a versatile precursor for quinazoline derivatives. Reacting it with 2-naphthalenethiol in the presence of a base generates a thio-substituted intermediate, which undergoes cyclization with ethyl orthoformate to form the quinazoline skeleton. Subsequent oxidation or hydrolysis steps introduce the hydroxyl group .
| Compound | MIC (μg/mL) vs. S. aureus |
|---|---|
| Target Compound | 12.5 |
| 2-Amino-4(3H)-quinazolinone | 25.0 |
Antioxidant Effects
The hydroxyl group at position 4 enables radical scavenging, as demonstrated by DPPH assay results (IC₅₀: 18.7 μM) .
Applications in Drug Discovery
Oncology
As a potential EGFR inhibitor, this compound could address tyrosine kinase inhibitor (TKI)-resistant cancers. Structural modifications (e.g., fluorination of the naphthyl group) may improve pharmacokinetic profiles .
Infectious Disease
Development as a dual-action agent targeting bacterial and fungal pathogens is feasible, particularly for multidrug-resistant strains .
Comparative Analysis with Related Quinazolines
The compound’s bioactivity profile distinguishes it from derivatives with substitutions at other positions:
Key Observations:
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Positional Influence: The 5-substituted naphthylthio group enhances anticancer activity compared to 6-substituted analogs, likely due to better steric alignment with target receptors .
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Hydroxyl vs. Amino Groups: The 4-hydroxyl group improves antioxidant capacity but reduces basicity relative to 4-amino derivatives .
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